1-ethyl-4-hydroxy-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-4-hydroxy-3-((2-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H30N4O3 and its molecular weight is 434.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular and Crystal Structures
Studies on related hydroxy derivatives of hydropyridine, including those with similar structural features, have been conducted to understand their molecular and crystal structures. These compounds are used as model compounds to study the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. Such research highlights the significance of these compounds in crystallography and materials science, especially in understanding the role of hydrogen bonding in molecular association and crystal packing (Kuleshova & Khrustalev, 2000).
Hydrogen Bonding and Molecular Interaction
Research on N-Aryl-Substituted 3-hydroxypyridin-4-ones, including compounds with similar structural components, focuses on their hydrogen bonding and molecular interaction. These studies provide valuable insights into the design of new materials and molecules with specific properties, such as increased stability and specificity for certain interactions, which can be crucial in the development of pharmaceuticals and new materials (Burgess et al., 1998).
Antimicrobial Activity
The research on derivatives of 1,2,4-triazol-3-one, which share structural similarities with the target compound, involves evaluating their antimicrobial activity. Such studies are crucial in discovering new antimicrobial agents and understanding the structure-activity relationship, which aids in the development of more effective and selective antimicrobial compounds (Fandaklı et al., 2012).
Learning and Memory Facilitation
Compounds structurally related to the query have been synthesized and evaluated for their effects on learning and memory facilitation in mice. These studies contribute to the understanding of how structural modifications in molecules can influence their biological activity, particularly in enhancing cognitive functions, which is of significant interest in treating cognitive disorders (Li Ming-zhu, 2012).
Novel Therapeutics Development
The design and synthesis of bis(heteroaryl)piperazines, including those with similar structural motifs, aim at developing new classes of non-nucleoside inhibitors for diseases such as HIV. This research demonstrates the potential of structurally related compounds in contributing to the development of novel therapeutic agents by targeting specific biological pathways (Romero et al., 1994).
Properties
IUPAC Name |
1-ethyl-4-hydroxy-3-[(2-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-4-29-18(2)17-20(30)23(25(29)31)24(19-9-5-6-10-21(19)32-3)28-15-13-27(14-16-28)22-11-7-8-12-26-22/h5-12,17,24,30H,4,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLZVBSXCRXBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=CC=N4)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.